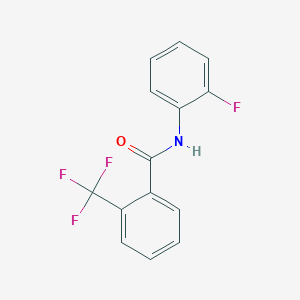
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide, commonly known as Compound 26, is a small-molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in future research.
作用機序
The mechanism of action of Compound 26 involves the inhibition of specific proteins involved in various cellular processes. Specifically, Compound 26 targets a class of proteins known as bromodomain and extra-terminal domain (BET) proteins. These proteins play a critical role in gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases. By inhibiting BET proteins, Compound 26 can disrupt gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 26 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, Compound 26 has been shown to have anti-inflammatory properties. Additionally, studies have shown that Compound 26 can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using Compound 26 in lab experiments is its specificity. Compound 26 targets a specific class of proteins, which makes it an ideal tool for studying the role of these proteins in various cellular processes. Additionally, Compound 26 has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, one limitation of using Compound 26 in lab experiments is its cost. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry, which can make it expensive to produce.
将来の方向性
There are several potential future directions for research involving Compound 26. One area of research is the development of more potent inhibitors of BET proteins. Additionally, researchers are exploring the use of Compound 26 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of Compound 26 in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
Compound 26 is a promising small-molecule inhibitor that has shown potential in various scientific research applications. Its ability to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease makes it an ideal tool for studying the role of specific proteins in various cellular processes. While there are limitations to using Compound 26 in lab experiments, its specificity and effectiveness at low concentrations make it a valuable tool for researchers.
合成法
Compound 26 is synthesized through a multistep process that involves the reaction of 2-fluoroaniline with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including a Suzuki coupling reaction, to yield the final product. The synthesis of Compound 26 is challenging and requires expertise in synthetic chemistry.
科学的研究の応用
Compound 26 has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that Compound 26 has the ability to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. Additionally, Compound 26 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C14H9F4NO |
分子量 |
283.22 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H9F4NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) |
InChIキー |
OVMZEPZVFSXHJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















